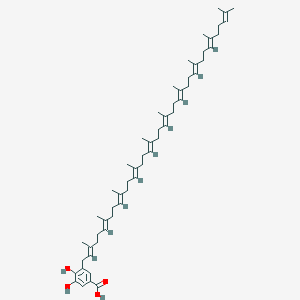

3-Decaprenyl-4,5-dihydroxybenzoic acid

Descripción

Propiedades

Fórmula molecular |

C57H86O4 |

|---|---|

Peso molecular |

835.3 g/mol |

Nombre IUPAC |

3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C57H86O4/c1-43(2)21-12-22-44(3)23-13-24-45(4)25-14-26-46(5)27-15-28-47(6)29-16-30-48(7)31-17-32-49(8)33-18-34-50(9)35-19-36-51(10)37-20-38-52(11)39-40-53-41-54(57(60)61)42-55(58)56(53)59/h21,23,25,27,29,31,33,35,37,39,41-42,58-59H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,60,61)/b44-23+,45-25+,46-27+,47-29+,48-31+,49-33+,50-35+,51-37+,52-39+ |

Clave InChI |

HGWUGDIATLOPBN-BHZQGFRMSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C)C)C |

Origen del producto |

United States |

Metabolic Fate and Subsequent Transformations of 3 Decaprenyl 4,5 Dihydroxybenzoic Acid

O-Methylation of 3-Decaprenyl-4,5-dihydroxybenzoic Acid

The initial significant modification of 3-decaprenyl-4,5-dihydroxybenzoic acid is the methylation of one of its hydroxyl groups, a crucial step in the pathway leading to the formation of Coenzyme Q.

Formation of 3-Decaprenyl-4-hydroxy-5-methoxybenzoic Acid

The enzymatic O-methylation of 3-decaprenyl-4,5-dihydroxybenzoic acid results in the formation of 3-decaprenyl-4-hydroxy-5-methoxybenzoic acid. This reaction involves the transfer of a methyl group to the hydroxyl group at the C5 position of the benzoic acid ring. This conversion is a conserved step in the CoQ biosynthetic pathway across various organisms.

Enzymatic Catalysis of O-Methylation (e.g., CoQ3 in eukaryotes, UbiG in prokaryotes)

The O-methylation step is catalyzed by specific methyltransferases. In eukaryotic organisms, such as yeast (Saccharomyces cerevisiae), this reaction is primarily carried out by the enzyme Coq3. ucla.eduuniprot.org In prokaryotes, like Escherichia coli, the homologous enzyme responsible for this methylation is UbiG. nih.govuniprot.org Both Coq3 and UbiG are O-methyltransferases that can catalyze two distinct O-methylation steps in the CoQ biosynthetic pathway. ucla.edunih.gov The Coq3 polypeptide is located in the mitochondrial matrix and is peripherally associated with the inner membrane. ucla.edu Studies have shown that the proper functioning of Coq3 is dependent on the presence of other CoQ biosynthetic proteins, suggesting the existence of a multi-subunit complex. ucla.edu

S-Adenosylmethionine Dependence of Methyltransferase Activity

The methyltransferase activity of both Coq3 and UbiG is dependent on S-adenosylmethionine (SAM) as the methyl group donor. nih.govnih.gov SAM is a common cosubstrate involved in methyl group transfers in a wide range of metabolic reactions. youtube.com The enzymes catalyze the transfer of the chemically reactive methyl group from SAM to the hydroxyl group of the substrate. youtube.com The amino acid sequences of Coq3 homologues contain conserved motifs found in a large family of SAM-dependent methyltransferase enzymes. nih.gov

| Enzyme/Factor | Organism Type | Function in O-Methylation | Methyl Donor |

| CoQ3 | Eukaryotes | Catalyzes the O-methylation of 3-decaprenyl-4,5-dihydroxybenzoic acid. ucla.eduuniprot.org | S-Adenosylmethionine (SAM) nih.gov |

| UbiG | Prokaryotes | Catalyzes the O-methylation of the CoQ precursor. nih.govuniprot.org | S-Adenosylmethionine (SAM) nih.gov |

| S-Adenosylmethionine (SAM) | Universal | Provides the methyl group for the methyltransferase reaction. nih.govnih.gov | N/A |

Downstream Modifications in Coenzyme Q Biosynthesis

Following O-methylation, the resulting intermediate, 3-decaprenyl-4-hydroxy-5-methoxybenzoic acid, undergoes further modifications, including decarboxylation, hydroxylation, and C-methylation, to ultimately form Coenzyme Q.

Decarboxylation and Hydroxylation Steps (eukaryotic enzymes largely unidentified)

Subsequent to the initial O-methylation, the carboxyl group at the C1 position of the benzoic acid ring is removed in a decarboxylation reaction. This is followed by hydroxylation at the same position. In prokaryotes, the decarboxylation is catalyzed by the UbiD-UbiX system. mdpi.com However, in eukaryotes, the specific enzymes responsible for these crucial steps have not been fully characterized, and it is unclear whether these reactions occur before or after other modifications. mdpi.comresearchgate.net There is speculation about the order of these subsequent reactions in the pathway. nih.gov Recent evidence suggests that in eukaryotes, the decarboxylation and hydroxylation of the C1 carbon may occur in a single oxidative decarboxylation step. nih.gov

C-Methylation (e.g., CoQ5 in eukaryotes, UbiE in prokaryotes)

A key downstream modification is the C-methylation of the benzoquinone ring. This reaction is catalyzed by a different class of methyltransferases than the O-methyltransferases. In eukaryotes, the enzyme responsible for this C-methylation is CoQ5. nih.govwikipedia.org CoQ5 is a methyltransferase that catalyzes the transfer of a methyl group from S-adenosylmethionine to a carbon atom on the benzoquinone ring. wikipedia.orgnih.gov Specifically, it converts 2-methoxy-6-polyprenyl-1,4-benzoquinone to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone. nih.gov The prokaryotic homolog of CoQ5 is UbiE, which is also a C-methyltransferase involved in the biosynthesis of both ubiquinone (CoQ) and menaquinone (vitamin K2). nih.govnih.gov

| Enzyme | Organism Type | Function in Downstream Modification |

| CoQ5 | Eukaryotes | Catalyzes the C-methylation of the benzoquinone ring. nih.govwikipedia.org |

| UbiE | Prokaryotes | Catalyzes the C-methylation in ubiquinone and menaquinone biosynthesis. nih.govnih.gov |

Subsequent Hydroxylation (e.g., CoQ7 in eukaryotes, UbiF in prokaryotes)

The penultimate step in the biosynthesis of coenzyme Q is the hydroxylation of the benzoquinone ring at the C6 position. This reaction converts the intermediate demethoxyubiquinone (DMQ) into 5-hydroxyubiquinone. wikipedia.orgnih.gov While the chemical transformation is conserved, the enzymes responsible for this critical step differ between eukaryotes and prokaryotes.

In eukaryotes, this hydroxylation is catalyzed by CoQ7, also known as mitochondrial 5-demethoxyubiquinone hydroxylase. wikipedia.orgacs.org CoQ7 is a carboxylate-bridged di-iron hydroxylase. nih.gov The catalytic mechanism of CoQ7 involves a substrate-mediated reduction pathway where NADH provides the electrons, which are shuttled through the demethoxyubiquinone substrate to the di-iron center of the enzyme, initiating oxygen activation for the subsequent hydroxylation. uniprot.orgnih.gov The stability and function of CoQ7 are often dependent on its interaction with other proteins within a multi-subunit complex, sometimes referred to as the "CoQ synthome".

In contrast, most prokaryotes, such as Escherichia coli, utilize a different enzyme, UbiF, to catalyze the same C6-hydroxylation reaction. nih.govnih.gov UbiF is a flavin-dependent monooxygenase and shares no structural homology with the eukaryotic CoQ7. nih.govresearchgate.net This enzyme is part of a trio of similar monooxygenases (UbiH, UbiI, and UbiF) that are responsible for the aerobic hydroxylation of the benzoquinone ring at different positions in E. coli. mdpi.comnih.govresearchgate.net

| Feature | CoQ7 (Eukaryotes) | UbiF (Prokaryotes) |

|---|---|---|

| Enzyme Class | Di-iron carboxylate hydroxylase nih.gov | Flavin-dependent monooxygenase nih.gov |

| Substrate | Demethoxyubiquinone (DMQ) nih.gov | Demethoxyubiquinone (DMQ) |

| Product | 5-Hydroxyubiquinone wikipedia.org | 5-Hydroxyubiquinone |

| Cofactors/Cosubstrates | NADH, O2 uniprot.orgnih.gov | FAD, O2 nih.govnih.gov |

| Reaction Catalyzed | Hydroxylation at the C6 position of the benzoquinone ring uniprot.orgnih.gov |

Final Methylation Steps (e.g., CoQ3 in eukaryotes, UbiG in prokaryotes)

Following the C6-hydroxylation, the final step in the formation of coenzyme Q is a methylation reaction. This O-methylation converts the newly added hydroxyl group at C6 into a methoxy group, yielding the final ubiquinone molecule. nih.gov This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases in both eukaryotes and prokaryotes.

In eukaryotes, the enzyme responsible for this terminal methylation is CoQ3. nih.govfrontiersin.org CoQ3 utilizes S-adenosyl-L-methionine as the methyl donor to transfer a methyl group to the hydroxyl group of 5-hydroxyubiquinone, forming ubiquinone. In some organisms like yeast, the Coq3 polypeptide is responsible for both O-methylation steps in the CoQ biosynthetic pathway. frontiersin.orgnih.gov

| Feature | CoQ3 (Eukaryotes) | UbiG (Prokaryotes) |

|---|---|---|

| Enzyme Class | S-adenosyl-L-methionine-dependent O-methyltransferase frontiersin.org | S-adenosyl-L-methionine-dependent O-methyltransferase researchgate.netuniprot.org |

| Substrate | 5-Hydroxyubiquinone | 5-Hydroxyubiquinone |

| Product | Ubiquinone (Coenzyme Q) | Ubiquinone (Coenzyme Q) |

| Methyl Donor | S-adenosyl-L-methionine (SAM) frontiersin.org | S-adenosyl-L-methionine (SAM) researchgate.netuniprot.org |

| Reaction Catalyzed | O-methylation of the C6-hydroxyl group of the benzoquinone ring nih.gov |

Enzymology and Molecular Characterization of Enzymes Acting on 3 Decaprenyl 4,5 Dihydroxybenzoic Acid

CoQ6/UbiI: C5-Hydroxylase Activity and Mechanism

CoQ6 (in eukaryotes) and its prokaryotic homolog UbiI are FAD-dependent monooxygenases that catalyze the C5-hydroxylation of the benzoquinone ring, a vital step in CoQ biosynthesis. nih.govebi.ac.uk This reaction converts 3-decaprenyl-4-hydroxybenzoic acid into 3-decaprenyl-4,5-dihydroxybenzoic acid. uniprot.org The enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor to facilitate this hydroxylation. nih.govnih.gov

| Property | Description | References |

|---|---|---|

| Enzyme Family | FAD-dependent monooxygenase | nih.govebi.ac.uk |

| Prokaryotic Homolog | UbiI | nih.gov |

| Eukaryotic Enzyme | CoQ6 | nih.gov |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | nih.gov |

| Reaction Catalyzed | C5-hydroxylation of the benzoquinone ring | nih.gov |

| Substrate (example) | 3-hexaprenyl-4-hydroxybenzoic acid | jensenlab.orgjensenlab.org |

| Product (example) | 3-hexaprenyl-4,5-dihydroxybenzoic acid | jensenlab.orgjensenlab.org |

| Electron Source | Requires a ferredoxin and ferredoxin reductase system | ebi.ac.uknih.gov |

While a crystal structure for the full CoQ6 protein is not yet available, computational homology models and substrate docking simulations have provided significant insights into its function. nih.gov These models predict the presence of distinct tunnels that connect the enzyme's surface to the catalytic site near the FAD cofactor. nih.gov

Studies using a bulky, hydrophobic model substrate, 3-hexaprenyl-4-hydroxyphenol, suggest that a specific hydrophobic channel provides access for the substrate to the active site. The aromatic head of the substrate docks near the FAD cofactor, with its hydroxyl group oriented to form hydrogen bonds with two key residues: a hydrogen-bond donor (Threonine-261 in S. cerevisiae) and a hydrogen-bond acceptor (Proline-381). nih.gov The high conservation of these residues across CoQ6 enzymes underscores their importance in substrate binding. nih.gov In silico mutations of residues at the entrance of this proposed channel, such as G248R and L382E, were shown to block substrate access, leading to decreased or inactivated enzyme activity in vivo. nih.gov

The C5-hydroxylation reaction is dependent on a precise electron transfer chain. The electrons required for the monooxygenase activity of CoQ6 are sourced from NADPH. ebi.ac.ukjensenlab.org These electrons are not transferred directly but are shuttled via a dedicated mitochondrial electron transport system. nih.gov In yeast, this system is composed of the ferredoxin Yah1 and the ferredoxin reductase Arh1. nih.govnih.gov

The proposed mechanism involves the following steps:

NADPH Oxidation : The ferredoxin reductase (Arh1) accepts electrons from NADPH. nih.gov

Ferredoxin Reduction : The reductase then transfers these electrons to ferredoxin (Yah1), an iron-sulfur protein that acts as an electron carrier. nih.govwikipedia.orguniprot.org

CoQ6 Activation : The reduced ferredoxin shuttles the electrons to the FAD cofactor within the CoQ6 active site, activating it for the hydroxylation reaction. nih.gov

Hydroxylation : The activated enzyme catalyzes the insertion of a hydroxyl group from molecular oxygen (O2) onto the C5 position of the polyprenylated benzoic acid substrate. uniprot.org

This reliance on a ferredoxin/ferredoxin reductase system is a key feature of the CoQ6 catalytic cycle. ebi.ac.uk

Structural analysis of the prokaryotic homolog UbiI from E. coli reveals a Rossman-like fold, a common structural motif for binding nucleotide cofactors like FAD. nih.govresearchgate.net Homology models of the yeast CoQ6 protein, based on templates of other FAD-dependent monooxygenases, also show conserved FAD-binding domains. uniprot.orgnih.gov

These models identify three distinct domains and a unique "insert" characteristic of the CoQ6 family. This insert, predicted to have a helix-turn-helix secondary structure, is located on the exterior of the enzyme and is not believed to be directly involved in catalysis. nih.gov However, its high degree of conservation suggests it may play a role in integrating CoQ6 into the larger multi-enzyme CoQ biosynthetic complex, known as the "CoQ-synthome" or "complex Q". nih.govnih.gov The analysis of these models has been instrumental in identifying the putative substrate access channels and key active site residues. nih.gov

CoQ3/UbiG: O-Methyltransferase Activity and Mechanism

Following the C5-hydroxylation by CoQ6, the newly formed 3-decaprenyl-4,5-dihydroxybenzoic acid serves as a substrate for CoQ3 (or its bacterial homolog UbiG). researchgate.net CoQ3 is an O-methyltransferase that catalyzes two separate methylation steps in the CoQ biosynthetic pathway. ebi.ac.ukucla.edu The first of these is the methylation of the hydroxyl group at the C5 position (equivalent to the C3 position in standard IUPAC nomenclature for benzoate), which was added by CoQ6. nih.govnih.gov

Like many methyltransferases, CoQ3 utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. ucla.edunih.gov The enzyme binds SAM, positioning its reactive methyl group for transfer to the hydroxyl group of the substrate. nih.gov This reaction converts 3-decaprenyl-4,5-dihydroxybenzoic acid into 3-decaprenyl-4-hydroxy-5-methoxybenzoic acid and releases S-adenosyl-L-homocysteine. researchgate.net The binding of SAM is a critical first step, often inducing a conformational change in the enzyme that prepares the active site for the substrate. researchgate.net The reaction is also dependent on the presence of a divalent cation. nih.gov

The activity and stability of CoQ3 are highly dependent on its integration within the larger CoQ-synthome. nih.govnih.gov Studies in yeast have shown that the absence of other Coq proteins (Coq1-Coq8) leads to a significant decrease in Coq3's O-methyltransferase activity and renders the Coq3 polypeptide unstable. ucla.edu This suggests that the proper assembly of the multi-subunit complex is essential for Coq3 to maintain its structural integrity and function. researchgate.net

The Coq3 polypeptide is located in the mitochondrial matrix, where it is peripherally associated with the inner membrane. ucla.edu While specific crystal structures detailing the active site with its decaprenyl substrate are limited, the enzyme is known to catalyze two distinct O-methylation reactions in CoQ synthesis, indicating a degree of flexibility in substrate recognition. ebi.ac.uk The molecular basis for how CoQ3 selectively methylates its different substrates at the correct positions is not yet fully understood. nih.gov

| Property | Description | References |

|---|---|---|

| Enzyme Family | O-methyltransferase | ebi.ac.uk |

| Prokaryotic Homolog | UbiG | nih.govebi.ac.uk |

| Eukaryotic Enzyme | CoQ3 | nih.govebi.ac.uk |

| Function | Catalyzes two O-methylation steps in CoQ biosynthesis | ucla.edu |

| Methyl Donor | S-Adenosyl-L-methionine (SAM) | ucla.edu |

| Substrate | 3-decaprenyl-4,5-dihydroxybenzoic acid | researchgate.net |

| Product | 3-decaprenyl-4-hydroxy-5-methoxybenzoic acid | researchgate.net |

| Cofactor Requirement | Divalent cation (e.g., Zn2+ or Co2+) | nih.gov |

| Structural Note | Activity and stability are dependent on the CoQ-synthome complex | nih.govucla.edu |

Structural Basis of Methylation

The methylation of 3-decaprenyl-4,5-dihydroxybenzoic acid is a critical step in the biosynthesis of Coenzyme Q (CoQ), a vital lipid-soluble antioxidant and electron carrier. This enzymatic transformation is carried out by O-methyltransferases, specifically the Coq3 protein in eukaryotes and its homolog UbiG in prokaryotes. ucla.edunih.gov These enzymes catalyze two separate O-methylation reactions on the benzene ring of CoQ precursors. ucla.edunih.gov While the precise crystal structure of an enzyme in complex with 3-decaprenyl-4,5-dihydroxybenzoic acid is not available, extensive research on homologous enzymes, particularly Coq5, a C-methyltransferase from the same pathway, provides significant insights into the structural basis of this methylation. ustc.edu.cnnih.govresearchgate.net

Structural studies have identified a deep active-site cleft where the SAM molecule binds. ustc.edu.cn The binding of SAM can induce slight conformational changes in the active site, preparing the enzyme for substrate binding. ustc.edu.cnnih.gov Computational modeling and simulation based on the crystal structures have been instrumental in mapping the substrate-binding pocket and identifying a potential entrance tunnel for the substrate. ustc.edu.cnnih.gov

The active site contains a constellation of highly conserved amino acid residues that are critical for both substrate binding and catalysis. ustc.edu.cnnih.gov In the case of Coq5, multiple sequence alignments across various species show that the residues forming the dimeric interface and the binding sites for both SAM and the CoQ intermediate are highly conserved. ustc.edu.cnnih.gov This high degree of conservation underscores their functional importance.

A putative catalytic mechanism, derived from structural and computational analyses of Coq5, suggests the involvement of a general base to initiate the methyl transfer. In this proposed mechanism, a conserved arginine residue, with the assistance of a water molecule, is thought to act as the general base. ustc.edu.cnnih.gov This residue would deprotonate the hydroxyl group of the substrate, thereby activating it for nucleophilic attack on the methyl group of the bound SAM molecule.

The table below summarizes key structural and functional features of a representative methyltransferase from the CoQ biosynthesis pathway, based on the available crystallographic and biochemical data.

| Feature | Description | Reference |

| Enzyme Class | S-adenosyl-L-methionine (SAM)-dependent methyltransferase | ustc.edu.cnnih.gov |

| Quaternary Structure | Dimer | ustc.edu.cnresearchgate.net |

| Core Fold | Typical Class I SAM-methyltransferase fold | ustc.edu.cnnih.gov |

| Cofactor | S-adenosyl-L-methionine (SAM) | ustc.edu.cnnih.gov |

| Substrate Binding Site | Deep active-site cleft with a putative entrance tunnel | ustc.edu.cnnih.gov |

| Key Catalytic Residue (putative) | Arginine (acting as a general base) | ustc.edu.cnnih.gov |

| Catalytic Mechanism (putative) | General base catalysis involving a water molecule to activate the substrate's hydroxyl group for methyl transfer from SAM. | ustc.edu.cnnih.gov |

While the specifics of substrate recognition and the precise catalytic mechanism for the O-methylation of 3-decaprenyl-4,5-dihydroxybenzoic acid by Coq3/UbiG await direct structural evidence, the foundational knowledge from related enzymes in the CoQ biosynthetic pathway provides a robust framework for understanding this crucial enzymatic step.

Cellular and Subcellular Localization of 3 Decaprenyl 4,5 Dihydroxybenzoic Acid Metabolism

Transport Mechanisms of Precursors and Intermediates

The synthesis of 3-decaprenyl-4,5-dihydroxybenzoic acid and subsequently CoQ10 requires the convergence of two distinct precursor pathways: the synthesis of the 4-hydroxybenzoate (4-HB) head group and the formation of the long polyprenyl tail. mdpi.comresearchgate.net The building blocks for these precursors are primarily generated outside the mitochondria, necessitating sophisticated transport mechanisms to deliver them to the CoQ synthome at the inner mitochondrial membrane.

The 4-HB ring precursor is derived from the amino acid tyrosine in animal cells, a process that occurs in the cytosol. researchgate.netnih.govmdpi.com Similarly, the isoprene (B109036) units that form the decaprenyl tail are synthesized via the mevalonate pathway, which is partially associated with the endoplasmic reticulum (ER) and cytosol. researchgate.netmdpi.com These polar and lipophilic precursors must traverse the mitochondrial membranes to reach the biosynthetic machinery.

While the precise transport mechanisms for these precursors are still under active investigation, several key insights have emerged:

4-Hydroxybenzoic Acid Transport : The transport of the polar 4-HB molecule across the inner mitochondrial membrane is not well-defined, but specific transporters are hypothesized to facilitate this process to overcome the membrane barrier. nih.gov In some bacteria, specific membrane transport proteins like PcaK have been identified to enhance the uptake of extracellular 4-HB. researchgate.netrsc.org

Polyprenyl Precursor Transport : The transport of the highly hydrophobic polyprenyl pyrophosphate precursors from their synthesis sites in the cytosol and ER to the inner mitochondrial membrane presents a significant challenge. researchgate.net Growing evidence points to the critical role of membrane contact sites, particularly the junctions between the ER and mitochondria (known as ER-mitochondria contact sites or ERMES in yeast). nih.goviucc.ac.ilnih.govresearchgate.net These sites are thought to act as channels or bridges, facilitating the efficient transfer of lipid molecules like isoprenoid precursors. researchgate.net The CoQ domains themselves are often found to be spatially linked to these ER-mitochondria contact sites, suggesting a functional coordination to supply substrates for CoQ synthesis. researchgate.netresearchgate.net

| Precursor | Site of Synthesis | Destination | Putative Transport Mechanism |

| 4-Hydroxybenzoic acid (4-HB) | Cytosol (from Tyrosine) researchgate.net | Mitochondrial Matrix/Inner Membrane | Uncharacterized specific transporters nih.gov |

| Polyprenyl pyrophosphate (decaprenyl tail precursor) | Cytosol/ER (Mevalonate pathway) researchgate.net | Mitochondrial Inner Membrane | Facilitated by ER-Mitochondria Contact Sites (ERMES) researchgate.netresearchgate.net |

Implications of Localization for Pathway Regulation and Efficiency

Coordination with Energy Status : The mitochondrial inner membrane is the site of the electron transport chain (ETC) and oxidative phosphorylation. wikipedia.org Placing CoQ synthesis at this location allows for tight coordination between the production of this essential electron carrier and the cell's energetic demands. CoQ is a mobile carrier that shuttles electrons between ETC complexes, making its availability critical for ATP production. tandfonline.comnih.gov This co-localization ensures that CoQ is synthesized precisely where its primary function is executed.

Regulatory Hub : The assembly and stability of the CoQ synthome are themselves points of regulation. The formation of the complex is dependent on the availability of the initial substrates. nih.gov Furthermore, the association of CoQ domains with ER-mitochondria contact sites suggests a higher level of regulation, linking CoQ biosynthesis to other cellular processes like lipid homeostasis. nih.govresearchgate.net Disruption of these contact sites in yeast has been shown to destabilize the CoQ synthome and impair the efficiency of CoQ biosynthesis, highlighting the importance of this subcellular architecture. iucc.ac.ilnih.gov

Genetic Regulation and Molecular Control of 3 Decaprenyl 4,5 Dihydroxybenzoic Acid Synthesis

Genes Encoding Biosynthetic Enzymes (e.g., COQ6, COQ3, UbiA, UbiI, UbiG)

The synthesis of 3-decaprenyl-4,5-dihydroxybenzoic acid is a multi-step process catalyzed by a series of enzymes, many of which are conserved from bacteria to eukaryotes. In eukaryotes, these enzymes are encoded by the COQ genes, while in prokaryotes, they are primarily encoded by the ubi genes.

The initial step involves the attachment of a decaprenyl tail to a 4-hydroxybenzoic acid (4-HB) head group. This reaction is catalyzed by a prenyltransferase. Subsequently, the benzoquinone ring undergoes a series of modifications, including hydroxylations and methylations, to form 3-decaprenyl-4,5-dihydroxybenzoic acid.

Key enzymes and their corresponding genes involved in this pathway include:

UbiA : In prokaryotes, the UbiA protein is a 4-hydroxybenzoate octaprenyltransferase that catalyzes the condensation of 4-hydroxybenzoic acid with an isoprenoid side chain. The eukaryotic homolog is COQ2 .

COQ6 : This gene encodes a monooxygenase responsible for the hydroxylation of the benzoquinone ring at position C5. nih.gov This step is critical for the formation of the dihydroxybenzoic acid structure. In yeast, ferredoxin (Yah1) and ferredoxin reductase (Arh1) are known to assist Coq6. nih.govmdpi.com

UbiI : In bacteria such as E. coli, UbiI is a flavin monooxygenase that catalyzes the C5-hydroxylation of the benzene ring. mdpi.com

COQ3 (UbiG in prokaryotes) : This gene encodes an O-methyltransferase that is responsible for two methylation steps in the CoQ biosynthetic pathway. nih.gov One of these methylations occurs after the hydroxylation steps, modifying the hydroxyl groups on the benzoquinone ring. nih.govnih.gov

UbiG : The prokaryotic homolog of COQ3, UbiG, is an O-methyltransferase that catalyzes the methylation of the hydroxyl groups on the benzoquinone ring. mdpi.comnih.gov

The following table summarizes the key genes and their functions in the biosynthesis of 3-decaprenyl-4,5-dihydroxybenzoic acid and subsequent intermediates.

| Gene/Protein | Organism(s) | Function in CoQ Biosynthesis |

| COQ2/UbiA | Eukaryotes/Prokaryotes | Prenyltransferase; attaches the decaprenyl tail to the 4-hydroxybenzoate head group. |

| COQ6/UbiI | Eukaryotes/Prokaryotes | Monooxygenase; hydroxylates the C5 position of the benzoquinone ring. nih.govmdpi.com |

| COQ3/UbiG | Eukaryotes/Prokaryotes | O-methyltransferase; methylates the hydroxyl groups on the benzoquinone ring. mdpi.comnih.gov |

Transcriptional and Post-Transcriptional Regulation of Gene Expression

The expression of the genes involved in the synthesis of 3-decaprenyl-4,5-dihydroxybenzoic acid is regulated by a complex network of transcriptional and post-transcriptional mechanisms to adapt to different metabolic states and environmental stresses.

Transcriptional Regulation:

The biosynthesis of CoQ is influenced by the availability of different carbon sources and is upregulated in response to oxidative stress. nih.govresearchgate.net Several transcription factors have been identified that modulate the expression of COQ genes:

Msn2/4p, Yap1p, and Hsf1p: In yeast, these stress-responsive transcription factors can upregulate the expression of COQ genes in response to various stresses, including oxidative stress and heat shock. nih.govresearchgate.net

NF-κB: In mammalian cells, the transcription factor NF-κB has been shown to activate the expression of the COQ7 gene in response to certain stimuli. nih.gov

Post-Transcriptional Regulation:

Following transcription, the expression of biosynthetic enzymes is further controlled at the post-transcriptional level. This includes the regulation of mRNA stability and translation.

RNA-Binding Proteins (RBPs): RBPs can bind to specific sequences in the mRNA of COQ genes and influence their stability and translation rate. For example, the RBP HuR has been implicated in stabilizing COQ7 mRNA, thereby increasing its protein levels and the rate of CoQ biosynthesis. tandfonline.com Conversely, silencing of HuR leads to destabilization of COQ7 mRNA. tandfonline.com

CLUH: The mRNA binding protein CLUH (Clu1/CluA homolog) has been found to bind to the mRNAs of COQ3 and COQ6, suggesting a role in their post-transcriptional regulation, although the precise functional consequence on their stability and translation is still under investigation. tandfonline.com

This multi-layered regulation ensures that the synthesis of CoQ precursors like 3-decaprenyl-4,5-dihydroxybenzoic acid is finely tuned to the cellular requirements for energy production and antioxidant defense.

Genetic Modulators Affecting Pathway Flux (e.g., Coq8, Coq9, Oct1, Puf3)

Coq8 (ADCK3/COQ8A and ADCK4/COQ8B in humans): Coq8 is a protein kinase-like protein that is essential for CoQ biosynthesis. mdpi.com Its ATPase activity is thought to be required for the proper assembly and function of the CoQ synthome. nih.gov Overexpression of Coq8 has been shown to suppress defects in the CoQ biosynthetic complex caused by mutations in other COQ genes, such as Coq5, Coq6, and Coq7, allowing for the production of CoQ intermediates. nih.gov

Coq9: Coq9 is a lipid-binding protein that is believed to functionally interact with COQ7. mdpi.com It is thought to play a role in delivering the lipid-soluble substrates to the catalytic sites of the enzymes within the CoQ synthome. mdpi.com

The following table summarizes the roles of these genetic modulators.

| Genetic Modulator | Function |

| Coq8 | Atypical kinase with ATPase activity; essential for the assembly and function of the CoQ biosynthetic complex. mdpi.comnih.gov |

| Coq9 | Lipid-binding protein; likely involved in substrate delivery within the CoQ synthome. mdpi.com |

| Oct1 | Post-transcriptional modifier of Coq5 in yeast. mdpi.com |

| Puf3 | Post-transcriptional modifier of Coq5 in yeast. mdpi.com |

Systems Biology Approaches to Pathway Interrogation

Systems biology approaches, which integrate data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), are becoming increasingly valuable for understanding the complex regulation of metabolic pathways like CoQ biosynthesis. These approaches allow for a more holistic view of how genetic and environmental factors influence the production of intermediates such as 3-decaprenyl-4,5-dihydroxybenzoic acid.

By combining multi-omics data, researchers can construct computational models of the CoQ biosynthetic pathway. These models can be used to:

Predict the effects of genetic mutations on pathway flux.

Identify potential new regulatory nodes within the pathway.

Guide hypothesis-driven studies to uncover the functions of uncharacterized proteins involved in CoQ biosynthesis. nih.gov

For instance, integrating transcriptomic and metabolomic data can reveal correlations between the expression levels of COQ genes and the concentrations of specific CoQ intermediates. This can help to identify rate-limiting steps in the pathway and potential targets for metabolic engineering to enhance CoQ production. The study of the "CoQ-synthome" as a multi-protein complex is a prime example of how systems-level thinking is advancing our understanding of this essential biosynthetic pathway. nih.govmdpi.com

Comparative Analysis of 3 Decaprenyl 4,5 Dihydroxybenzoic Acid Biosynthesis Across Organisms

Eukaryotic Pathways (e.g., Homo sapiens, Saccharomyces cerevisiae, Schizosaccharomyces pombe)

In eukaryotes, the biosynthesis of Coenzyme Q (CoQ) is a mitochondrial process orchestrated by a suite of nuclear-encoded proteins, designated as "COQ" proteins. portlandpress.comnih.gov The pathway begins with the formation of a polyisoprenoid tail, followed by its attachment to a benzoquinone head group precursor, 4-hydroxybenzoic acid (4-HB). nih.govnih.gov The resulting intermediate undergoes a series of modifications, including hydroxylations, methylations, and decarboxylation, to produce the final CoQ molecule. nih.gov Many of these enzymes are assembled into a multi-subunit complex in the inner mitochondrial membrane, often called the "CoQ synthome," which is thought to enhance the efficiency of the pathway. portlandpress.comnih.govnih.gov

The compound 3-decaprenyl-4,5-dihydroxybenzoic acid is an intermediate in this modification cascade. Its formation follows the initial prenylation of 4-HB and subsequent hydroxylation steps. The precise order of these ring modifications can differ slightly among species. tandfonline.com In S. cerevisiae, the Coq6 protein is a flavin-dependent monooxygenase responsible for a key C5-hydroxylation step. nih.govnih.gov The human homolog, COQ6, performs the same function. ebi.ac.ukebi.ac.uk

A primary point of divergence among eukaryotes is the length of the polyisoprenoid tail, which is determined by a species-specific polyprenyl diphosphate synthase. mdpi.comnih.govnih.gov

Homo sapiens and Schizosaccharomyces pombe primarily synthesize CoQ10, which features a decaprenyl tail (10 isoprene (B109036) units). nih.govnih.gov This synthesis is catalyzed by a heterotetrameric enzyme complex composed of two subunits: PDSS1 and PDSS2 in humans, and their homologs Dps1 and Dlp1 in S. pombe. tandfonline.com

Saccharomyces cerevisiae , in contrast, produces CoQ6, with a shorter hexaprenyl tail (6 isoprene units). mdpi.comnih.gov This is synthesized by a homodimeric or homotetrameric enzyme called Coq1. tandfonline.com

This enzymatic difference is a key determinant of the final CoQ isoform produced by an organism. mdpi.com

| Organism | Primary CoQ Form | Isoprenoid Tail Length | Polyprenyl Diphosphate Synthase Enzyme(s) |

|---|---|---|---|

| Homo sapiens | CoQ10 | 10 units (Decaprenyl) | PDSS1/PDSS2 (Heterotetramer) |

| Schizosaccharomyces pombe | CoQ10 | 10 units (Decaprenyl) | Dps1/Dlp1 (Heterotetramer) |

| Saccharomyces cerevisiae | CoQ6 | 6 units (Hexaprenyl) | Coq1 (Homodimer/Homotetramer) |

The CoQ synthome itself represents a key eukaryotic feature. In S. cerevisiae, this complex includes Coq3–Coq9 and Coq11, and its stability is crucial for CoQ production; the loss of one component can lead to the disassembly of the entire complex. nih.govnih.gov While a similar complex, termed Complex Q, exists in humans, the precise composition and regulation may vary. portlandpress.comnih.gov Furthermore, some factors like Coq9 are essential in eukaryotes for CoQ biosynthesis, but their specific molecular functions remain under investigation. portlandpress.comtandfonline.com

Prokaryotic Pathways (e.g., Escherichia coli, Corynebacterium glutamicum)

Prokaryotes that synthesize ubiquinone, such as Escherichia coli, utilize a set of enzymes encoded by the ubi genes. nih.gov E. coli produces CoQ8, which has an octaprenyl side chain. nih.govnih.gov The pathway also starts with 4-hydroxybenzoic acid and a polyprenyl diphosphate precursor. The key enzymatic steps of prenylation, decarboxylation, hydroxylation, and methylation are catalyzed by the Ubi proteins. nih.govfrontiersin.org For instance, UbiA is the 4-hydroxybenzoate polyprenyltransferase that attaches the side chain to the aromatic ring. uni.lu

Unlike eukaryotes, where the CoQ biosynthetic machinery is located in the mitochondria, the prokaryotic pathway occurs at the plasma membrane. tandfonline.com

Significant differences exist between the prokaryotic Ubi proteins and the eukaryotic COQ proteins, even for steps that are chemically equivalent.

C5-Hydroxylation (UbiI vs. CoQ6): In E. coli, the aerobic C5-hydroxylation is catalyzed by UbiI, a flavin-dependent monooxygenase. nih.gov Its eukaryotic functional ortholog is Coq6. nih.govebi.ac.uk Despite performing the same reaction, the sequence identity between UbiI and Coq6 is modest (around 25%), which explains why UbiI only partially complements a coq6 deletion in yeast. nih.gov

Decarboxylation (UbiD/UbiX vs. Unidentified Eukaryotic Enzymes): One of the most striking differences lies in the decarboxylation step. In bacteria, this reaction is catalyzed by a unique two-component system: UbiX and UbiD. researchgate.netnih.govrepec.org UbiX functions as a flavin prenyltransferase that synthesizes a novel prenylated flavin mononucleotide (prFMN) cofactor. researchgate.netnih.gov This cofactor is then utilized by the UbiD enzyme to catalyze the non-oxidative decarboxylation of the polyprenyl-4-hydroxybenzoate intermediate. researchgate.netmanchester.ac.uk In contrast, the enzyme or enzymes responsible for the analogous decarboxylation step in the eukaryotic CoQ pathway have not yet been identified. nih.govmanchester.ac.uk

| Reaction Step | Prokaryotic Enzyme (E. coli) | Eukaryotic Enzyme (Yeast/Human) | Key Differences |

|---|---|---|---|

| Polyprenyl Tail Synthesis | IspB | Coq1 (Yeast), PDSS1/2 (Human) | Determines tail length (8 vs. 6 or 10 units). |

| Prenylation of 4-HB | UbiA | Coq2/COQ2 | Homologous enzymes performing the same initial condensation step. |

| C5-Hydroxylation | UbiI | Coq6/COQ6 | Functional orthologs with low sequence identity. nih.gov |

| Decarboxylation | UbiD/UbiX | Unidentified | Prokaryotes use a unique two-component system with a prenylated flavin cofactor; the eukaryotic enzyme is unknown. researchgate.netmanchester.ac.uk |

| O-Methylation | UbiG, UbiE | Coq3/COQ3, Coq5/COQ5 | Homologous methyltransferases acting on the benzoquinone ring. |

The bacterium Corynebacterium glutamicum does not naturally produce ubiquinone. frontiersin.orgnih.govresearchgate.net However, it has been successfully engineered to produce CoQ10, demonstrating the feasibility of transferring this complex pathway into a heterologous host. This was achieved through a multi-step metabolic engineering strategy: frontiersin.orgnih.govresearchgate.net

Precursor Supply Enhancement: The biosynthesis of farnesyl diphosphate (a precursor for the decaprenyl tail) and para-hydroxybenzoate (pHBA, the head group precursor) was metabolically engineered to increase their availability. frontiersin.orgnih.govresearchgate.net

Decaprenyl Diphosphate Synthesis: The gene ddsA from Paracoccus denitrificans, encoding a decaprenyl diphosphate synthase, was introduced to produce the C50 isoprenoid tail required for CoQ10. nih.govfrontiersin.orgnih.govresearchgate.net

Introduction of the Ubi Pathway: A suite of ubi genes from E. coli (including ubiA, ubiD, ubiI, ubiB, ubiX, ubiG, ubiH, ubiE, and ubiF) were expressed in C. glutamicum to catalyze the condensation of the tail and head group, and the subsequent ring modifications necessary to form CoQ10. frontiersin.orgnih.govresearchgate.netnih.gov

This work represents the first successful production of CoQ10 in a non-ubiquinone-containing bacterium, highlighting the modularity of the biosynthetic pathway. frontiersin.orgnih.govresearchgate.net

Evolutionary Conservation and Divergence of the Pathway

The biosynthesis of ubiquinone is an ancient pathway, likely originating in an ancestral proteobacterium over two billion years ago. nih.gov Its presence in both prokaryotes and the mitochondria of eukaryotes underscores its fundamental importance for aerobic respiration. nih.govoup.com The core logic of the pathway—the synthesis of a polyprenyl tail, its attachment to a 4-HB-derived head group, and subsequent ring modifications—is conserved. nih.govnih.gov

However, the pathway has undergone significant evolutionary divergence. The enzymes catalyzing the three hydroxylation steps, for example, show considerable diversity. While E. coli uses three distinct flavin monooxygenases (UbiI, UbiH, and UbiF), other bacteria have developed more generalist enzymes capable of catalyzing multiple steps. nih.govoup.com

The transition from prokaryotes to eukaryotes involved the transfer of the biosynthetic machinery to the mitochondrion and the evolution of the COQ protein family and the CoQ synthome. The complete loss of the UbiD/UbiX decarboxylation system in eukaryotes and its replacement with a yet-to-be-discovered enzyme represents a major evolutionary divergence. manchester.ac.uk The development of different polyprenyl diphosphate synthases led to the species-specific CoQ tail lengths observed today. nih.govnih.gov This evolutionary mosaicism reflects the adaptation of a core metabolic pathway to the diverse cellular environments of prokaryotes and eukaryotes.

Advanced Research Methodologies for Studying 3 Decaprenyl 4,5 Dihydroxybenzoic Acid

Stable Isotope Labeling Techniques for Tracing Metabolic Flux and Identifying Intermediates

Stable isotope labeling is a powerful tool for delineating biosynthetic pathways and quantifying the flow of metabolites (metabolic flux). By introducing precursors enriched with heavy isotopes, such as Carbon-13 (¹³C), researchers can trace the metabolic fate of these atoms as they are incorporated into downstream products, including 3-decaprenyl-4,5-dihydroxybenzoic acid.

Detailed research findings indicate that feeding cultures of model organisms, such as Escherichia coli or Saccharomyces cerevisiae, with ¹³C-labeled precursors like ¹³C₆-ring-labeled 4-hydroxybenzoic acid (4HB) allows for the tracking of carbon atoms through the CoQ biosynthetic pathway. nih.gov Analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) can differentiate between unlabeled (endogenous) and ¹³C-labeled CoQ and its intermediates by their distinct masses. nih.gov This method provides direct evidence of the biosynthetic route and can reveal the relative rates of de novo synthesis. nih.gov For instance, experiments using [1,7-¹³C₂]shikimate in an E. coli mutant identified the specific retention of ¹³C atoms in the carboxyl group and the adjacent ring position of the 4HB precursor, confirming the pathway's initial steps. nih.gov This approach is fundamental for verifying the incorporation of the benzoquinone ring that is ultimately modified to form 3-decaprenyl-4,5-dihydroxybenzoic acid.

The application of stable isotope tracers is crucial for understanding the contributions of various precursors to the benzoquinone ring of CoQ. mdpi.com Recent studies have utilized stable isotopes to uncover alternative ring precursors beyond 4HB, such as para-aminobenzoic acid in yeast and natural products like kaempferol in plants and mammals, highlighting the diversity of pathways leading to the core structure that is later hydroxylated to form 3-decaprenyl-4,5-dihydroxybenzoic acid. nih.govmdpi.com

Table 1: Application of Stable Isotope Labeling in Coenzyme Q Biosynthesis Research

| Labeled Precursor | Organism/System | Analytical Technique | Key Finding Relevant to Intermediates |

|---|---|---|---|

| ¹³C₆-labeled 4HB | Yeast Culture | LC-MS | Differentiates de novo synthesized CoQ from endogenous pools, allowing for flux analysis through intermediates. nih.gov |

| [1,7-¹³C₂]shikimate | E. coli ubiA mutant | ¹³C NMR | Confirmed the specific incorporation and retention of carbon atoms into the 4HB precursor ring. nih.gov |

| ¹³C-tyrosine | H. vineae | LC-MS | Identified accumulation of labeled metabolites in the mandelate pathway, an alternative route to the benzoquinone head group. nih.gov |

Genetic Engineering Approaches to Elucidate Gene Function and Pathway Dependence

Genetic engineering is indispensable for identifying the genes responsible for each step of the CoQ biosynthetic pathway and for understanding their specific functions. Techniques such as targeted gene knockouts, CRISPR/Cas9-mediated gene editing, and gene overexpression in model organisms have been instrumental in assigning functions to the COQ (eukaryotic) and ubi (prokaryotic) genes. tandfonline.com

The study of 3-decaprenyl-4,5-dihydroxybenzoic acid is directly enabled by the genetic manipulation of the genes encoding the enzymes that produce and consume it. For example, the COQ6 gene encodes a putative flavin-dependent monooxygenase responsible for a key C5-hydroxylation step. mdpi.complos.org Creating a COQ6 knockout or knockdown using CRISPR/Cas9 in human cells leads to a significant reduction in CoQ levels. mdpi.com Analysis of the metabolic profile of these engineered cells can reveal the accumulation of the substrate for the Coq6 enzyme and the absence of its product, 3-decaprenyl-4,5-dihydroxybenzoic acid, thereby confirming the enzyme's role in the pathway. plos.org

Similarly, deleting genes in the yeast S. cerevisiae, such as coq3 through coq9, often leads to the accumulation of the early pathway intermediate 3-polyprenyl-4-hydroxybenzoate, demonstrating that the function of these downstream enzymes is interdependent and likely occurs within a multi-enzyme complex. nih.gov Overexpression of specific genes, such as the one for decaprenyl diphosphate synthase (DdsA) in rice, has been used to modify the length of the CoQ side chain, demonstrating the potential to engineer the pathway and study the specificity of the enzymes that modify the benzoquinone ring. nih.gov

Table 2: Examples of Genetic Engineering in Coenzyme Q Pathway Analysis

| Gene Manipulated | Technique | Model Organism | Observed Phenotype/Result |

|---|---|---|---|

| COQ6 | CRISPR/Cas9 Knockout | Human cells | Drastic reduction in CoQ levels; accumulation of Coq6 substrate. mdpi.com |

| coq3-9 | Gene Deletion | S. cerevisiae | Accumulation of the precursor 3-polyprenyl-4-hydroxybenzoate, indicating a block in downstream modifications. nih.gov |

| ubiA | Mutation | E. coli | Inability to prenylate 4HB, leading to its accumulation and enabling precursor labeling studies. nih.gov |

| DdsA | Overexpression | Rice (Oryza sativa) | Production of CoQ10 instead of the native CoQ9, altering the substrate for ring-modifying enzymes. nih.gov |

In Vitro Reconstitution of Enzymatic Reactions

While genetic studies in whole organisms are crucial, in vitro reconstitution of enzymatic reactions provides a controlled system to study the specific biochemical properties of individual enzymes. This bottom-up approach involves purifying the biosynthetic enzymes and providing them with the necessary substrates and cofactors to catalyze a specific reaction in a test tube. However, this has proven challenging for many CoQ biosynthetic enzymes due to their association with a membrane-bound complex. nih.gov

Despite these difficulties, some enzymatic activities have been reconstituted. For example, mitochondrial extracts containing COQ3 or purified prokaryotic UbiG have been shown to catalyze the O-methylation steps of the pathway in vitro in a reaction dependent on S-adenosylmethionine (SAM). nih.gov Similarly, lysates containing Coq5p can catalyze C2-methylation. nih.gov Reconstituting the activity of Coq6, the monooxygenase involved in forming 3-decaprenyl-4,5-dihydroxybenzoic acid, would allow for detailed kinetic analysis, substrate specificity studies, and confirmation of its cofactor requirements (e.g., FAD, NADH/NADPH). plos.orgnih.gov Success in this area is critical for understanding the precise chemical transformation leading to this dihydroxybenzoic acid intermediate.

Metabolomic Profiling for Intermediate Accumulation and Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells and tissues, is a key technology for analyzing the CoQ biosynthetic pathway. Using high-resolution analytical platforms like LC-MS, researchers can simultaneously detect and quantify dozens of metabolites. This is particularly useful for analyzing the effects of genetic mutations, where the pathway is blocked at a specific step.

In the context of 3-decaprenyl-4,5-dihydroxybenzoic acid, metabolomic profiling of coq6 mutant strains is a prime example of this methodology's utility. Such analyses have shown that cells lacking a functional Coq6 enzyme accumulate the precursor 3-hexaprenyl-4-hydroxyphenol (in yeast), directly upstream of the hydroxylation step. plos.org This accumulation provides strong evidence for the function of Coq6 and helps to pinpoint the precise order of reactions in the pathway. plos.org

Structural Biology Techniques for Enzyme Characterization

Understanding the function of the enzymes that synthesize and modify 3-decaprenyl-4,5-dihydroxybenzoic acid requires detailed knowledge of their three-dimensional structures. Structural biology techniques, primarily X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM), provide atomic-level insights into enzyme architecture, active site configuration, and substrate binding.

The crystal structures of several eukaryotic CoQ biosynthetic proteins or their homologs have been solved, including Coq5 and human COQ9. nih.govresearchgate.net For instance, the structure of Coq5, a methyltransferase, revealed a Rossmann-like fold characteristic of SAM-dependent methyltransferases. nih.gov While a high-resolution structure of Coq6 is still sought, homology models have been constructed based on related flavoprotein monooxygenases. plos.org These models, combined with docking studies, suggest the presence of a substrate access channel or tunnel that allows the bulky, hydrophobic polyprenyl-containing substrate to reach the active site buried within the enzyme. plos.org

A significant finding in the field is that many of the enzymes in the terminal stages of CoQ biosynthesis assemble into a large, dynamic multi-enzyme complex known as the "CoQ synthome" or "Complex Q". nih.govnih.gov Cryo-EM is being applied to understand the architecture of this complex, with a recent structure of an octameric complex of human COQ7 and COQ9 providing the first structural glimpse of how these proteins might interact at a lipid bilayer. nih.gov Elucidating the structure of the entire CoQ synthome will be key to understanding how intermediates like 3-decaprenyl-4,5-dihydroxybenzoic acid are channeled between active sites.

Table 3: Solved Structures of CoQ Biosynthetic Pathway Proteins (or Homologs)

| Protein (Homolog) | Organism | Technique | PDB ID | Structural Insight |

|---|---|---|---|---|

| Coq5 | S. cerevisiae | X-ray Crystallography | 4OBW | Revealed a SAM-dependent methyltransferase domain with a Rossmann-like fold. nih.govresearchgate.net |

| COQ9 | H. sapiens | X-ray Crystallography | 4RHP | Identified as a lipid-binding protein that associates with multiple lipid species, including CoQ itself. researchgate.netrcsb.org |

| UbiA (Coq2 homolog) | A. pernix | X-ray Crystallography | 4OD5 | Provided insight into the prenyltransferase that attaches the side chain to the benzoquinone ring. researchgate.net |

| UbiI (Coq6 homolog) | E. coli | X-ray Crystallography | 4K22 | Showed a tetrameric structure for this putative flavin-dependent monooxygenase. researchgate.net |

| ADCK3 (Coq8 homolog) | H. sapiens | X-ray Crystallography | 4PED | Revealed conserved structural features that sterically occlude the active site, suggesting a regulatory or scaffolding role rather than direct kinase activity. nih.govresearchgate.net |

Computational Modeling and Simulation of Pathway Dynamics

Computational approaches are increasingly used to complement experimental research by providing dynamic and mechanistic insights that are difficult to obtain at the bench. These methods range from molecular modeling of single enzymes to kinetic modeling of the entire metabolic pathway.

Molecular dynamics (MD) simulations are used to study the conformational changes of enzymes and their interactions with substrates. plos.org In the study of Coq6, MD simulations of homology models have been used to explore the stability of the enzyme and the dynamics of the proposed substrate tunnel, helping to predict key amino acid residues involved in substrate binding and catalysis. plos.org Such in silico predictions can then be tested experimentally through site-directed mutagenesis.

Future Research Directions and Unresolved Questions

Elucidation of Unidentified Eukaryotic Enzymes in Downstream DHDB Metabolism

A significant challenge in understanding CoQ biosynthesis is that not all the enzymes involved in the pathway have been identified, particularly in eukaryotes. nih.govresearchgate.net Following the formation of DHDB and related polyprenylated intermediates, the benzoquinone ring undergoes further modifications, including decarboxylation and additional hydroxylations. One of the most pressing unresolved questions is the identity of the eukaryotic enzyme or enzymes responsible for the decarboxylation and subsequent hydroxylation steps that convert intermediates like polyprenyl-vanillic acid (PPVA) into demethoxy-demethyl-coenzyme Q (DDMQ). nih.gov

There is ambiguity concerning the precise order of these modification reactions. For instance, it is unclear whether the decarboxylation and certain hydroxylation steps occur before or after the C5-hydroxylation mediated by the enzyme COQ6. nih.govnih.gov The accumulation of specific intermediates in mutant organisms provides clues, but the exact sequence and the enzymes catalyzing each step are yet to be definitively established. Identifying these missing enzymes is crucial for a complete map of the CoQ biosynthetic pathway and for understanding the molecular basis of CoQ deficiencies linked to these unknown steps.

Understanding the Precise Roles of Accessory Proteins and CoQ Complexes in DHDB Processing

The core enzymatic steps of CoQ biosynthesis are supported by a cohort of accessory proteins that are essential for the pathway's efficiency and regulation. These proteins assemble with the catalytic enzymes into a large, dynamic multi-protein complex at the inner mitochondrial membrane, often referred to as the "CoQ-synthome" or "Complex Q". nih.govportlandpress.com While the necessity of these accessory proteins is established, their precise molecular functions in processing DHDB and other intermediates are still under active investigation.

Key accessory proteins whose roles need further clarification include:

COQ4: Believed to act as a scaffold, stabilizing the CoQ-synthome, though its direct catalytic or regulatory activities are not fully defined. mdpi.com

COQ8A/COQ8B (ADCK3/ADCK4): These are atypical kinase-like proteins that exhibit ATPase activity. portlandpress.commdpi.com It has been proposed that they may function to extract the quinone head of CoQ intermediates from the membrane, making them accessible for modification by the synthome's enzymes. mdpi.com Studies have shown that the absence of ADCK4 can destabilize the entire CoQ complex. biorxiv.org

COQ9: A lipid-binding protein that is thought to assist the hydroxylase COQ7 in accessing its membrane-embedded CoQ intermediate substrate. mdpi.comnih.gov

COQ10A/COQ10B: These proteins are not essential for CoQ synthesis itself but are thought to act as chaperones, ensuring the proper delivery of the final CoQ molecule to its destinations within the mitochondrial membrane. mdpi.com

Future research must focus on dissecting the specific interactions and mechanisms by which these proteins facilitate the efficient processing of DHDB within the CoQ-synthome. Understanding how this complex assembles and how its stability is influenced by the presence of CoQ intermediates is a key area of inquiry. nih.gov

Table 1: Key Accessory Proteins in CoQ Biosynthesis and Their Proposed Functions This table is interactive. You can sort and filter the data.

| Protein | Proposed Function(s) | Status |

|---|---|---|

| COQ4 | Stabilization of the CoQ-synthome. | Essential, precise mechanism unclear. |

| COQ8A/B | ATPase activity; may extract quinone intermediates from the membrane. | Essential, precise mechanism unclear. nih.govmdpi.com |

| COQ9 | Lipid-binding; may present substrates to catalytic enzymes like COQ7. | Essential, function under investigation. nih.gov |

| COQ10A/B | Chaperone-like; guiding CoQ to its functional locations. | Not essential for synthesis, but for efficient utilization. mdpi.com |

| COQ11 | Essential for efficient CoQ biosynthesis in yeast; function unknown. | No mammalian orthologue identified. mdpi.com |

Detailed Molecular Mechanisms of Electron Transfer and Cofactor Utilization in DHDB Hydroxylation

The hydroxylation of the benzoquinone ring is a critical step in CoQ biosynthesis and a key transformation involving DHDB. These reactions are catalyzed by hydroxylase enzymes, such as COQ6, which depend on complex electron transfer chains and specific cofactors. nih.gov However, the detailed molecular mechanisms governing these processes are not fully understood.

In yeast, the functionality of the COQ6 hydroxylase is supported by a ferredoxin (Yah1) and a ferredoxin reductase (Arh1), which shuttle electrons. nih.gov It remains an open question whether the mammalian counterparts of these proteins fulfill the same role. nih.gov The precise pathway of electron flow from electron donors like NADH, through reductase and ferredoxin components, to the active site of the hydroxylase needs to be mapped in detail.

Furthermore, the catalytic mechanism within the hydroxylase active site requires deeper investigation. Flavin-dependent hydroxylases, a relevant class of enzymes, can operate through different mechanisms, including electrophilic substitution or radical-based pathways. nih.gov Recent computational studies on related enzymes suggest a "hydroxyl radical coupled electron transfer (HRC-ET)" mechanism, but this needs to be experimentally verified for the specific hydroxylases involved in DHDB metabolism. nih.gov Understanding how cofactors such as FAD and NAD(P)H are bound and how their energy is utilized to drive conformational changes and facilitate the energetically demanding hydroxylation reaction is a fundamental goal. portlandpress.comnih.gov

Investigation of Cross-Talk Between CoQ Biosynthesis and Other Metabolic Pathways

Key metabolic intersections include:

Amino Acid Metabolism: The precursor for the benzoquinone head of CoQ, 4-hydroxybenzoate, is derived from the amino acid tyrosine in mammals. nih.govoregonstate.edu

Mevalonate Pathway: The long decaprenyl tail is synthesized from isopentenyl pyrophosphate, which is produced via the mevalonate pathway. This pathway is also responsible for the synthesis of cholesterol and dolichol, creating a critical metabolic branch point. nih.govresearchgate.net

Cellular Bioenergetics: The final CoQ product is a central component of the mitochondrial electron transport chain. It also serves as an electron acceptor for enzymes involved in a variety of other pathways, including fatty acid beta-oxidation, de novo pyrimidine synthesis, and the catabolism of branched-chain amino acids and proline. nih.govnih.govmdpi.com

A crucial area for future research is understanding how the cell coordinates the flux of precursors from these different pathways to meet the demand for CoQ synthesis. Moreover, the ratio of the reduced form of CoQ (ubiquinol) to its oxidized form (ubiquinone) is emerging as a potential sensor of the cell's metabolic state, capable of influencing signaling pathways and cellular responses to conditions like hypoxia. nih.gov Elucidating the signaling mechanisms that link the CoQ pool's redox state to other cellular processes is a significant unresolved question.

Development of Novel Methodologies for Real-Time Monitoring of DHDB Synthesis and Turnover

A major technical hurdle in studying the dynamics of CoQ biosynthesis is the lack of methods to monitor the synthesis and turnover of intermediates like DHDB in real-time within living cells. Current methods, such as stable isotope labeling followed by mass spectrometry, provide powerful but static snapshots of the pathway. nih.gov

The development of novel technologies for dynamic, real-time monitoring would revolutionize the field. Potential future directions could involve:

Genetically Encoded Biosensors: Designing fluorescent or luminescent protein-based sensors that can specifically bind to DHDB or other CoQ intermediates and report their concentration changes in live cells.

Advanced Imaging Techniques: Employing techniques like stimulated Raman scattering (SRS) microscopy, which can visualize specific molecules without the need for large fluorescent tags, to track the localization and flux of pathway intermediates.

Real-Time Metabolomics: Adapting mass spectrometry and other analytical techniques for rapid sampling and analysis of the metabolome, allowing for a more dynamic view of pathway flux.

Computational Modeling: Integrating experimental data into sophisticated computational models of the CoQ pathway. These models can simulate the effects of various perturbations and guide experimental design. Concepts from other fields, such as real-time multivariate statistical process monitoring (RT-MSPM) used in biomanufacturing, could be adapted to analyze the complex datasets generated from metabolic monitoring. nih.gov

Such tools would enable researchers to observe how the synthesis of DHDB and its progression through the pathway are regulated in response to metabolic changes, oxidative stress, and other cellular signals, providing unprecedented insight into the dynamics of CoQ homeostasis.

Q & A

Basic: What are the optimal laboratory methods for synthesizing 3-Decaprenyl-4,5-dihydroxybenzoic acid?

Methodological Answer:

Synthesis typically involves coupling the decaprenyl chain to the dihydroxybenzoic acid core. Key steps include:

- Esterification : Use a protected 4,5-dihydroxybenzoic acid derivative (e.g., methyl ester) to prevent unwanted hydroxyl group reactivity. Catalyze with DCC/DMAP in anhydrous conditions .

- Alkylation : Introduce the decaprenyl chain via nucleophilic substitution or Mitsunobu reaction. Optimize solvent polarity (e.g., DMF or THF) to balance reactivity and steric hindrance .

- Deprotection : Remove protecting groups (e.g., methyl esters) using alkaline hydrolysis (NaOH/MeOH) or enzymatic cleavage to preserve the hydroxyl groups .

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Basic: Which analytical techniques are critical for structural characterization of 3-Decaprenyl-4,5-dihydroxybenzoic acid?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR (DMSO- or CDCl) to resolve hydroxyl proton signals and confirm decaprenyl chain integration. 2D NMR (COSY, HSQC) maps coupling between aromatic protons and alkyl chains .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF (with 2,5-dihydroxybenzoic acid matrix) identifies molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, resolve 3D conformation to confirm stereochemistry and intermolecular interactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition) for this compound?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. Tris-HCl at pH 8.0) and temperature (25°C vs. 37°C), as hydroxyl group ionization affects binding .

- Compound Purity : Verify purity (>95%) via HPLC and LC-MS to exclude confounding impurities .

- Enzyme Source : Compare results using recombinant vs. native enzymes, as post-translational modifications alter active-site accessibility .

Example : If one study reports IC = 10 µM and another IC = 50 µM, re-test under harmonized conditions with internal controls (e.g., salicylic acid derivatives) .

Advanced: What strategies improve yield in multi-step synthesis of 3-Decaprenyl-4,5-dihydroxybenzoic acid?

Methodological Answer:

- Step Optimization :

- Catalyst Screening : Test palladium or enzyme catalysts (e.g., lipases) for regioselective coupling .

- Workup Efficiency : Use flash chromatography (silica gel, gradient elution) or preparative HPLC to isolate intermediates with >90% recovery .

Basic: What is the role of 3-Decaprenyl-4,5-dihydroxybenzoic acid in microbial systems?

Methodological Answer:

- Biosynthetic Precursor : Acts as a lipid carrier in bacterial cell wall synthesis (e.g., mycobacterial arabinogalactan). Validate via -radiolabeling and autoradiography .

- Antioxidant Activity : Assess hydroxyl radical scavenging using DPPH assays (IC comparison with ascorbic acid) .

Advanced: How can researchers analyze degradation products of 3-Decaprenyl-4,5-dihydroxybenzoic acid under physiological conditions?

Methodological Answer:

- Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 24, 48 hr).

- LC-MS/MS Analysis : Use a C18 column (0.1% formic acid in water/acetonitrile) to detect degradation products (e.g., decaprenyl chain cleavage or hydroxyl oxidation) .

- Kinetic Modeling : Calculate half-life () and degradation pathways using Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.